molecular formula C8H3F2NO3 B8465203 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione

6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B8465203
M. Wt: 199.11 g/mol
InChI Key: FSDRUPIYGWUGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C8H3F2NO3

Molecular Weight

199.11 g/mol

IUPAC Name

6,7-difluoro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-3H

InChI Key

FSDRUPIYGWUGLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC(=O)OC(=O)C21)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphosgene (0.65 g, 0.22 mmol) was added to 4,5-difluoroanthranilic acid (0.34 g, 0.2 mmol) in dry 1,4-dioxane (30 ml), and the mixture was stirred at rt. for 1 h. Solvent was slowly distilled off at ca. 50° C., and the residue distributed between ethyl acetate (100 ml) and the pH 7 buffer (50 ml). The aqueous layer was extracted with more ethyl acetate (2×50 ml), and combined organic layers washed with diluted aq. citric acid (pH ca. 4-5), water (30 ml), brine (50 ml), and dried (MgSO4). Solvent was removed in vacuo to yield 0.33 g (83%) of 6,7-difluoroisatoic anhydride. The intermediate thus obtained (0.29 g, 1.45 mmol) was stirred with dry potassium carbonate (0.20 g, 1.45 mmol) in dry methanol (30 ml) for 1 h. Most of the solvent was removed in vacuo, and the residue distributed between ethyl acetate (100 ml) and the pH 7 buffer (50 ml). Aqueous layer was adjusted to pH ca. 7 with additional aq. HCl, and extracted with ethyl acetate (2×30 ml). Combined organic layers were washed with water (2×30 ml), brine (50 ml), and dried (MgSO4). Solvent was removed in vacuo to yield 0.24 g (89%) of methyl 4,5-difluoroanthranilate. 1H NMR in CDCl3 (δ,ppm): 3.86 (s, 3 H), 5.72 (br. s, 2 H), 6.43 (m, 1 H), 7.66 (m, 1 H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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